molecular formula C19H23NO4S B2881366 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide CAS No. 1797887-03-6

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Cat. No. B2881366
CAS RN: 1797887-03-6
M. Wt: 361.46
InChI Key: FKGAOFHIIUBFBC-UHFFFAOYSA-N
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Description

The compound “3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other carbon atoms . They are widely used in medicine for their antibacterial properties .


Chemical Reactions Analysis

Sulfonamides, including this compound, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, sulfonamides are solid at room temperature and are soluble in organic solvents .

Scientific Research Applications

Analgesic Applications

This compound has been investigated for its potential use as an analgesic. Derivatives of phenoxy acetamide, which include the structure of 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide , have shown promising results in pain relief. For instance, certain N-phenylacetamide sulphonamides have exhibited analgesic activity comparable to or superior than paracetamol .

Anti-Inflammatory Properties

The anti-inflammatory properties of sulphonamide derivatives make them candidates for treating inflammation-related disorders. The specific interactions of the sulphonamide group with biological targets can lead to reduced inflammation .

Antimicrobial Activity

Sulphonamides, due to their structural similarity to para-aminobenzoic acid (PABA), can inhibit the growth of bacteria by interfering with folic acid synthesis. This makes them useful in the development of new antibacterial agents .

Cancer Research

Compounds with the sulphonamide moiety have been explored for their potential role in cancer treatment. They can act as enzyme inhibitors that are crucial for tumor growth and metastasis, providing a pathway for therapeutic intervention .

Drug Delivery Systems

The molecular structure of 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide allows for potential modification to create prodrugs or to enhance the delivery of existing drugs, improving their efficacy and reducing side effects .

Enzyme Inhibition

Sulphonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition is beneficial in conditions like glaucoma, where decreased aqueous humor production is desired .

Diuretic Effects

The inhibition of carbonic anhydrase can also lead to diuretic effects, which is useful in the treatment of edema associated with congestive heart failure, cirrhosis, and renal disease .

Metabolic Disorders

Research into sulphonamide derivatives also extends to metabolic disorders. Their ability to modulate enzyme activity can be harnessed to regulate metabolic pathways that are dysfunctional in diseases like diabetes .

Future Directions

The future research directions for this compound would likely depend on its specific properties and potential applications. Given the antibacterial properties of sulfonamides, it could be studied for potential use as an antibiotic .

properties

IUPAC Name

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-4-19(24-3,17-10-6-5-7-11-17)14-20-25(22,23)18-12-8-9-16(13-18)15(2)21/h5-13,20H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGAOFHIIUBFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=CC=CC(=C1)C(=O)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

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